5-Oxa-2,8-diazaspiro[3.5]nonan-9-one
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Overview
Description
5-Oxa-2,8-diazaspiro[35]nonan-9-one is a heterocyclic compound with a unique spiro structure This compound is characterized by the presence of an oxygen atom and two nitrogen atoms within its spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxa-2,8-diazaspiro[3.5]nonan-9-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with an oxirane derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Oxa-2,8-diazaspiro[3.5]nonan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and halogenated spiro compounds .
Scientific Research Applications
5-Oxa-2,8-diazaspiro[3.5]nonan-9-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Oxa-2,8-diazaspiro[3.5]nonan-9-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Oxa-2,8-diazaspiro[3.5]nonane: Lacks the ketone group present in 5-Oxa-2,8-diazaspiro[3.5]nonan-9-one.
2-Oxa-5,8-diazaspiro[3.5]nonan-7-one: Differently positioned oxygen and nitrogen atoms within the spiro ring.
Uniqueness
This compound is unique due to its specific spiro structure and the presence of a ketone group, which imparts distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C6H10N2O2 |
---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
5-oxa-2,8-diazaspiro[3.5]nonan-9-one |
InChI |
InChI=1S/C6H10N2O2/c9-5-6(3-7-4-6)10-2-1-8-5/h7H,1-4H2,(H,8,9) |
InChI Key |
QDLWEPRUMDGJOF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CNC2)C(=O)N1 |
Origin of Product |
United States |
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